molecular formula C11H11N3OS2 B5230559 NSC 107705 CAS No. 23449-17-4

NSC 107705

Cat. No.: B5230559
CAS No.: 23449-17-4
M. Wt: 265.4 g/mol
InChI Key: YGSVYKRJZMLILZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 107705 involves the reaction of phytic acid with serine and vitamin B2. This reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions and using large-scale reactors. The process involves careful monitoring of temperature, pH, and reactant concentrations to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

NSC 107705 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

NSC 107705 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of NSC 107705 involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and pathways involved in cellular processes, leading to its observed effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

NSC 107705 can be compared with other similar compounds, such as:

Uniqueness

This compound stands out due to its unique combination of flame retardant and smoke suppression properties, making it highly valuable in various applications .

Conclusion

This compound is a compound with significant potential in various scientific fields. Its unique properties and wide range of applications make it a valuable subject of study and industrial use.

Properties

IUPAC Name

6-benzylsulfanyl-5-methylsulfanyl-2H-1,2,4-triazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS2/c1-16-9-10(13-14-11(15)12-9)17-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSVYKRJZMLILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=O)NN=C1SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10296114
Record name NSC107705
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10296114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23449-17-4
Record name 5-(Methylthio)-6-[(phenylmethyl)thio]-1,2,4-triazin-3(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23449-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 107705
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023449174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC107705
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107705
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC107705
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10296114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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